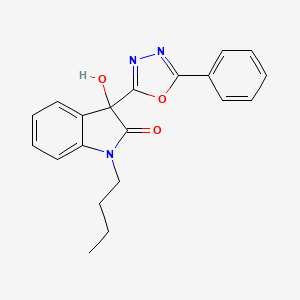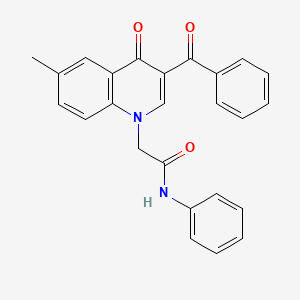
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMQ or N-phenyl-2-(3-oxo-3,4-dihydroquinolin-6-yl) acetamide. BMQ is a quinoline derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds with structural features related to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, such as those within the tetrahydroisoquinoline and quinazolinone families, have been investigated for their anticancer activities. The synthesis of various analogs maintaining the tetrahydroisoquinoline moiety has led to the discovery of potent cytotoxic agents against breast cancer cell lines, highlighting the potential of these compounds as novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain analogs being significantly more potent than the positive control, 5-FU, against various cancer cell lines, indicating their potential as effective anticancer agents (Al-Suwaidan et al., 2016).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed a marked decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice, suggesting its potential therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).
Antimicrobial Activities
Derivatives of quinazolinone, such as 6-bromoquinazolinones, have been synthesized and evaluated for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. The exploration of these compounds' pharmacological activities further underscores the versatility of quinazolinone derivatives in developing new therapeutic agents (Rajveer et al., 2010).
Anticonvulsant Agents
The pharmacophoric structural requirements for anticonvulsant activity were explored through the synthesis of N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]yl)benzamide derivatives. Among these, certain compounds showed promising activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating their potential as anticonvulsant agents (Kothayer et al., 2019).
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-17-12-13-22-20(14-17)25(30)21(24(29)18-8-4-2-5-9-18)15-27(22)16-23(28)26-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFPUAOVYHSHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)
![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)
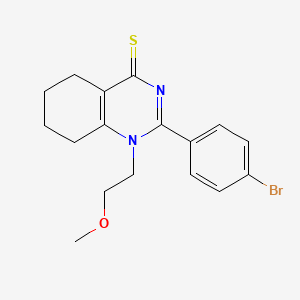
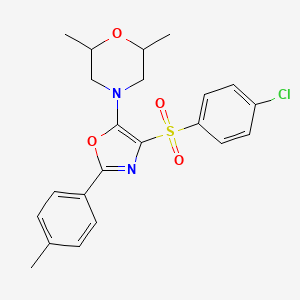
![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2723720.png)
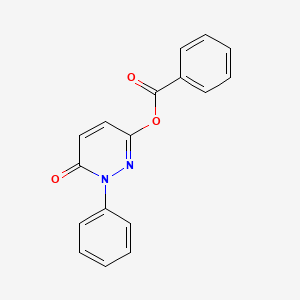
![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)
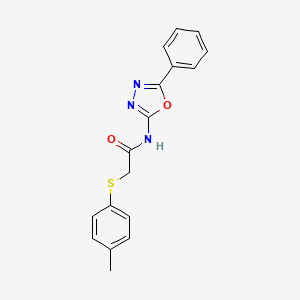
![6-Phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2723729.png)
